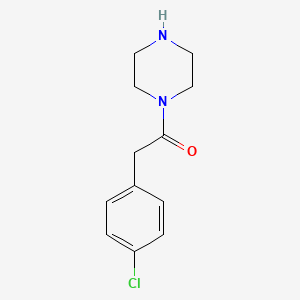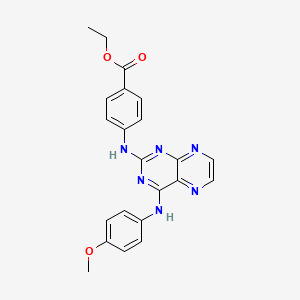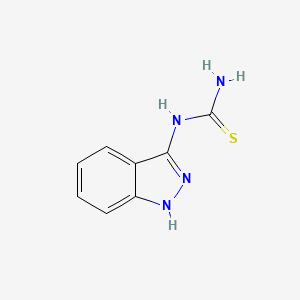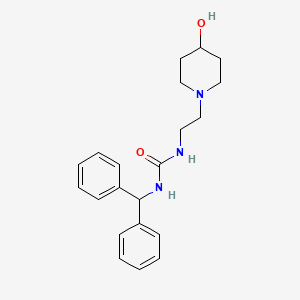
2-(4-Chlorophenyl)-1-(piperazin-1-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenyl)-1-(piperazin-1-yl)ethan-1-one, also known as 2CPP, is a synthetic derivative of the psychoactive drug phencyclidine (PCP). 2CPP is a phenylpiperazine derivative that has been studied for its potential therapeutic effects and has been found to have a wide range of pharmacological activities. It has been used in scientific research for its ability to act as a partial agonist at the N-methyl-D-aspartate (NMDA) receptor, an important target for many neurological conditions. 2CPP has also been studied for its ability to modulate the activity of the serotonin transporter, a target for antidepressants.
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 2-(4-Chlorophenyl)-1-(piperazin-1-yl)ethan-1-one, focusing on six unique applications:
Pharmaceutical Development
2-(4-Chlorophenyl)-1-(piperazin-1-yl)ethan-1-one is widely used in the development of pharmaceutical compounds. Its structure serves as a core for synthesizing various drugs, particularly those targeting the central nervous system. This compound is a key intermediate in the synthesis of antipsychotic and antidepressant medications, leveraging its ability to interact with serotonin and dopamine receptors .
Neurochemical Research
In neurochemical research, this compound is utilized to study the mechanisms of neurotransmitter release and reuptake. Its interaction with neurotransmitter receptors makes it a valuable tool for investigating the pathways involved in mood regulation, cognitive function, and neurodegenerative diseases. Researchers use it to understand better how drugs can modulate these pathways to treat conditions like depression and schizophrenia .
Chemical Biology
2-(4-Chlorophenyl)-1-(piperazin-1-yl)ethan-1-one is employed in chemical biology to explore the interactions between small molecules and biological macromolecules. It helps in identifying potential binding sites and understanding the molecular basis of drug action. This application is crucial for the rational design of new therapeutic agents and for elucidating the biological roles of various proteins .
Medicinal Chemistry
In medicinal chemistry, this compound is used to design and synthesize new chemical entities with potential therapeutic effects. Its versatile structure allows for modifications that can enhance the efficacy, selectivity, and safety of new drugs. Researchers focus on optimizing its pharmacokinetic and pharmacodynamic properties to develop more effective treatments for various diseases .
Toxicological Studies
Toxicologists use 2-(4-Chlorophenyl)-1-(piperazin-1-yl)ethan-1-one to assess the safety and potential side effects of new drugs. By studying its metabolism and interaction with biological systems, they can predict adverse reactions and establish safe dosage levels. This compound helps in understanding the toxicological profiles of related substances and in developing safer pharmaceuticals .
Synthetic Organic Chemistry
This compound is a valuable intermediate in synthetic organic chemistry. It is used to construct more complex molecules through various chemical reactions, such as alkylation, acylation, and cyclization. Its reactivity and stability make it an ideal building block for synthesizing a wide range of organic compounds, including those with potential pharmaceutical applications .
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-1-piperazin-1-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c13-11-3-1-10(2-4-11)9-12(16)15-7-5-14-6-8-15/h1-4,14H,5-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSQPRRJHDDJBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-1-(piperazin-1-yl)ethan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-methyl-2-[[3-(4-methylphenyl)adamantane-1-carbonyl]amino]butanoate](/img/structure/B2412272.png)


![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(7-methoxybenzofuran-2-yl)methanone](/img/structure/B2412277.png)

![1-(2-chloroquinolin-3-yl)-N-[2-(cyclohexen-1-yl)ethyl]methanimine](/img/structure/B2412281.png)
![(2Z)-N-(5-chloro-2-methoxyphenyl)-5-(hydroxymethyl)-8-methyl-2-[(4-methylphenyl)imino]-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2412282.png)


![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B2412289.png)
![2-[1-(2,3-Dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2412290.png)
![Methyl 4-{[(4-chloroanilino)carbonyl]amino}-2-methoxybenzenecarboxylate](/img/structure/B2412291.png)

